Technical Guide: Synthesis and Purification of (E)-2-(2-Aminoethyl)but-2-enoic Acid Hydrochloride
Technical Guide: Synthesis and Purification of (E)-2-(2-Aminoethyl)but-2-enoic Acid Hydrochloride
The following technical guide details the synthesis, purification, and characterization of (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride , commonly known in pharmaceutical development as Vigabatrin Related Compound B (USP/EP Impurity B).
This guide is structured for organic chemists and process development scientists, prioritizing stereochemical control (E-selectivity) and scalable purification logic.
Executive Summary & Strategic Analysis
Target Molecule: (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride CAS: 1379403-11-8 Role: Critical process impurity standard for Vigabatrin (Sabril®); intermediate in GABA-analog development.
The Synthetic Challenge
The structural core of this molecule is an
Standard Knoevenagel condensations often yield thermodynamic mixtures of E/Z isomers or result in double-bond migration (deconjugation) during hydrolysis. Therefore, this protocol utilizes a Horner-Wadsworth-Emmons (HWE) strategy , which offers superior stereocontrol and prevents
Retrosynthetic Logic
To guarantee the (E)-geometry, we disconnect the double bond via a stereoselective olefination.
-
Disconnection: The C2-C3 double bond.
-
Synthons: Acetaldehyde (Electrophile) +
-Phosphono-GABA derivative (Nucleophile). -
Precursor: The phosphonate nucleophile is constructed via the alkylation of triethyl phosphonoacetate with a protected amino-ethyl halide.
Reaction Pathway Diagram
Caption: Figure 1. Retrosynthetic pathway utilizing HWE olefination for stereocontrol.
Detailed Experimental Protocol
Phase 1: Synthesis of the Phosphonate Precursor
Objective: Synthesize Triethyl 4-((tert-butoxycarbonyl)amino)-2-phosphonobutanoate.
Rationale: Direct alkylation of the phosphonoacetate is chosen over Michaelis-Arbuzov reactions on a pre-formed bromide to avoid harsh heating that could degrade the Boc-group.
Protocol:
-
Activation: In a flame-dried 3-neck flask under Argon, suspend Sodium Hydride (60% dispersion, 1.1 eq) in anhydrous THF. Cool to 0°C.
-
Deprotonation: Add Triethyl phosphonoacetate (1.0 eq) dropwise. The solution will turn clear as the enolate forms. Stir for 30 min at 0°C.
-
Alkylation: Add tert-butyl (2-bromoethyl)carbamate (1.05 eq) dissolved in minimal THF dropwise.
-
Critical Control: Maintain temperature <5°C to prevent dialkylation.
-
-
Completion: Warm to room temperature (RT) and reflux gently for 4–6 hours. Monitor by TLC (Visualize with KMnO4; phosphonates stain active).
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc. Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Hexane:EtOAc gradient).
Phase 2: Stereoselective HWE Olefination
Objective: Install the ethylidene group with (E)-selectivity.
Rationale: The HWE reaction with phosphonates typically favors the (E)-isomer (thermodynamic product) when using non-chelating bases like NaH or KOtBu in THF.
Protocol:
-
Enolate Formation: Dissolve the Phosphonate Precursor (from Phase 1) in anhydrous THF under Argon. Cool to 0°C. Add NaH (1.2 eq). Stir until gas evolution ceases (approx. 20 min).
-
Addition: Add freshly distilled Acetaldehyde (1.5 eq) dropwise.
-
Note: Acetaldehyde is highly volatile (bp 20°C). Use a chilled syringe and a condensation trap.
-
-
Reaction: Allow the mixture to warm slowly to RT over 2 hours.
-
Quench: Pour into ice-cold water. Extract with Et2O (Ether extraction helps leave behind some phosphorus byproducts).
-
Isolation: The product is Ethyl (E)-2-(2-((tert-butoxycarbonyl)amino)ethyl)but-2-enoate. Isolate via silica gel chromatography.
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Checkpoint: Verify E/Z ratio via 1H-NMR.[1] The alkene proton for the (E)-isomer typically shifts downfield compared to the (Z)-isomer due to the anisotropy of the carbonyl group.
-
Phase 3: Global Deprotection and Salt Formation
Objective: Hydrolyze the ester and remove the Boc group to yield the HCl salt.
Protocol:
-
Saponification: Dissolve the intermediate in THF:Water (3:1). Add LiOH.H2O (2.0 eq). Stir at RT for 4 hours.
-
Monitoring: TLC should show disappearance of the ester.
-
Workup: Acidify carefully to pH ~4 with 1M HCl and extract the free acid into EtOAc. Concentrate to dryness.
-
-
Boc-Deprotection: Dissolve the crude acid in 4M HCl in Dioxane. Stir at RT for 2 hours.
-
Precipitation: The product often precipitates as the hydrochloride salt.
-
-
Isolation: Filter the solid under N2 (hygroscopic). Wash with cold diethyl ether.
Purification and Validation Strategy
Synthesizing the molecule is only half the battle; ensuring it meets "Reference Standard" grade requires rigorous purification.
Purification of the (E)-Isomer
If the HWE reaction yields a mixture (e.g., 90:10 E/Z), the isomers must be separated before the final salt formation, as the salts are often isostructural and hard to crystallize apart.
| Method | Suitability | Notes |
| Prep-HPLC | High | Recommended. Use C18 column. Mobile phase: Water (0.1% TFA)/Acetonitrile. The isomers usually have distinct retention times. |
| Recrystallization | Medium | The Boc-protected acid intermediate can often be recrystallized from Hexane/EtOAc to enrich the E-isomer. |
| Selective Hydrolysis | Low | Not recommended due to potential double bond migration. |
Analytical Validation (Self-Validating Data)
To confirm the identity and purity, the following data points must be verified.
-
1H-NMR (D2O or DMSO-d6):
-
Alkene Proton: Look for a quartet (splitting by methyl) around
6.5–7.0 ppm. -
NOE (Nuclear Overhauser Effect): This is the gold standard. Irradiate the alkene proton.
-
E-Isomer: Should show NOE enhancement with the side-chain methylene protons (
). -
Z-Isomer: Should show NOE enhancement with the carboxylic acid (or lack of side-chain interaction).
-
-
-
Mass Spectrometry:
-
ESI(+): m/z ~ 130.1 [M+H]+ (Free base mass).
-
-
Elemental Analysis:
-
Confirm the stoichiometry of the Hydrochloride salt (1:1).
-
Troubleshooting & Critical Parameters
Common Failure Modes
-
Double Bond Migration:
-
Symptom:[2] NMR shows a triplet at the
-position instead of a methyl doublet. -
Cause: Over-heating during saponification.
-
Fix: Use LiOH at room temperature; avoid refluxing strong bases (NaOH/KOH).
-
-
Low Yield in Alkylation:
-
Cause:
-elimination of the starting bromide. -
Fix: Ensure the bromide is high quality; keep the reaction cold during addition.
-
-
Hygroscopicity:
-
The final HCl salt is extremely hygroscopic. Handle in a glovebox or desiccator. Store at -20°C.
-
References
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European Directorate for the Quality of Medicines (EDQM). Vigabatrin Impurity B. European Pharmacopoeia (Ph. Eur.) Reference Standards. Available at: [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefinization reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[1][2][3][4][5] Chemical Reviews, 89(4), 863–927. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Chapter 27: Sulfur, Silicon and Phosphorus in Organic Synthesis - HWE Reaction Stereoselectivity).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71308364, (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride. Retrieved from [Link]
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- 3. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 4. Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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